

Fluquinconazole: A Comprehensive Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Fluquinconazole*

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Introduction

Fluquinconazole is a broad-spectrum conazole fungicide used to control a range of fungal diseases in various crops.[1][2] Its efficacy stems from its ability to inhibit the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of fungal cell membranes.[3] This technical guide provides an in-depth analysis of the chemical structure of **fluquinconazole**, its physicochemical properties, and its interaction with the ergosterol biosynthesis pathway.

Chemical Structure and Isomeric Forms

Fluquinconazole, with the IUPAC name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one, possesses a unique and complex molecular architecture.[1][4] The molecule is a member of the quinazoline class of compounds, characterized by a fused benzene and pyrimidine ring system.[1] It is further substituted with a 2,4-dichlorophenyl group at position 3, a 6-fluoro group, and a 1,2,4-triazol-1-yl group at position 2.[1]

A critical aspect of **fluquinconazole**'s structure is the absence of any chiral centers. A chiral center is a carbon atom attached to four different substituent groups, which can lead to the existence of non-superimposable mirror images called enantiomers. Many otherazole fungicides possess such chiral centers, leading to different biological activities between their isomeric forms. However, examination of the **fluquinconazole** molecule reveals no such

asymmetric carbons. Consequently, **fluquinconazole** is an achiral molecule and does not exhibit stereoisomerism. This is explicitly confirmed in databases such as the University of Hertfordshire's Agricultural and Environmental Research Unit (AERU) database, which states "None" for isomerism.[3] The lack of isomeric forms simplifies its synthesis and biological evaluation, as there is no need for chiral separation or analysis of the differential activity of various stereoisomers.

The chemical identity of **fluquinconazole** is unequivocally defined by the following identifiers:

- Molecular Formula: $C_{16}H_8Cl_2FN_5O$ [1][4]
- CAS Number: 136426-54-5[1][4]
- InChIKey: IJJVMEJXYNJXOJ-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physicochemical properties of **fluquinconazole** are crucial for its formulation, application, and environmental fate. These properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	376.17 g/mol	[1]
Melting Point	191-193 °C	
Water Solubility	1.5 mg/L (at 20°C, pH 6.6)	
Vapor Pressure	6.4×10^{-9} Pa (at 20°C)	
LogP (Octanol-Water Partition Coefficient)	3.24 (at 20°C, pH 5.6)	

Experimental Protocols

Synthesis of Fluquinconazole

The commercial synthesis of **fluquinconazole** is a multi-step process centered around the construction of the quinazolinone-triazole core.[3] While specific, detailed industrial protocols are proprietary, the general synthetic pathway can be outlined as follows:

- **Preparation of the Quinazolinone Scaffold:** The synthesis typically begins with the formation of the 6-fluoroquinazolin-4-one ring system.[3] This is often achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoformates.
- **Introduction of the 1,2,4-Triazole Moiety:** The 1,2,4-triazol-1-yl group is then introduced at the 2-position of the quinazolinone ring.[3] This is commonly accomplished through a nucleophilic substitution reaction where a halogenated precursor of the quinazolinone is reacted with 1,2,4-triazole in the presence of a base.
- **Attachment of the 2,4-Dichlorophenyl Group:** The final key step involves the attachment of the 2,4-dichlorophenyl substituent at the 3-position of the quinazolinone ring.[3] This is typically achieved via a condensation reaction or a nucleophilic aromatic substitution, using a suitable 2,4-dichlorophenyl derivative.[3]

The entire process requires careful control of reaction conditions, including temperature and the choice of solvents, to ensure high yields and purity of the final product.[3] Purification is typically carried out by recrystallization from a suitable solvent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluquinconazole's fungicidal activity is derived from its ability to inhibit the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The ergosterol biosynthesis pathway is a complex multi-step process. The diagram below illustrates the key steps of this pathway in fungi, highlighting the point of inhibition by **fluquinconazole**.



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Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of **fluquinconazole**.

By binding to and inhibiting lanosterol 14 α -demethylase, **fluquinconazole** blocks the conversion of lanosterol to subsequent sterol intermediates. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.

Conclusion

Fluquinconazole is a potent and effective fungicide with a well-defined chemical structure and mechanism of action. Its achiral nature simplifies its chemical profile, eliminating the complexities associated with stereoisomerism that are common in other azole fungicides. A thorough understanding of its physicochemical properties and its interaction with the ergosterol biosynthesis pathway is essential for its effective and safe use in agriculture and for the development of new and improved antifungal agents.

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